![molecular formula C23H22ClN3O4 B2905145 ethyl 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate CAS No. 946266-18-8](/img/structure/B2905145.png)
ethyl 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions used to synthesize the compound. This can include the starting materials, reagents, catalysts, temperature, pressure, and other conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using various spectroscopic methods, such as NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, reactivity, etc .Scientific Research Applications
Synthesis and Antibacterial Activity
- Antimicrobial Agents: Compounds related to ethyl benzoates and pyridazinones have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. For example, derivatives of quinazolines and thiadiazoles have shown potential as antimicrobial agents (Desai et al., 2007). Such studies suggest that ethyl 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate could also be explored for antimicrobial properties.
Anticancer and Antimitotic Activity
- Antimitotic Agents: Certain ethyl carbamate derivatives have demonstrated antimitotic activities, suggesting potential applications in cancer treatment. Research on chiral isomers of ethyl carbamates has indicated differential biological activities between isomers, hinting at the importance of stereochemistry in drug design (Temple & Rener, 1992). This insight may guide the development of ethyl 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate for anticancer applications.
Antioxidant and Anti-inflammatory Activity
- Antioxidant and Anti-inflammatory Agents: Novel derivatives of quinazoline and quinazoline-4-one have shown promising antioxidant, antiulcerogenic, and anti-inflammatory activities in preclinical models. These findings highlight the potential of structurally similar compounds for therapeutic use in oxidative stress and inflammation-related conditions (Borik et al., 2021). The structural similarities suggest that ethyl 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate may also possess such biological activities.
Synthesis and Chemical Properties
- Synthetic Applications: Research on the synthesis of Schiff and Mannich bases of isatin derivatives has expanded the chemical toolkit available for creating biologically active compounds. These methods can provide a basis for the synthesis and functionalization of compounds like ethyl 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate, potentially leading to new therapeutic agents or research tools (Bekircan & Bektaş, 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]butanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c1-2-31-23(30)18-6-3-4-7-20(18)25-21(28)8-5-15-27-22(29)14-13-19(26-27)16-9-11-17(24)12-10-16/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGDNJKOTPITHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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